molecular formula C8H7BrClNO B14001424 5-Bromo-2-chloro-3-cyclopropoxypyridine

5-Bromo-2-chloro-3-cyclopropoxypyridine

Katalognummer: B14001424
Molekulargewicht: 248.50 g/mol
InChI-Schlüssel: BYTKSTOPNNNBJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-3-cyclopropoxypyridine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring, along with a cyclopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-cyclopropoxypyridine typically involves the halogenation of a pyridine derivative followed by the introduction of the cyclopropoxy group. One common method involves the following steps:

    Halogenation: Starting with a pyridine derivative, bromination and chlorination are carried out using bromine and chlorine sources, respectively, under controlled conditions to obtain 5-Bromo-2-chloropyridine.

    Cyclopropoxylation: The halogenated pyridine is then reacted with a cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-3-cyclopropoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-3-cyclopropoxypyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It can be used in the preparation of novel materials with specific properties.

    Agricultural Chemistry: The compound may be used in the synthesis of agrochemicals, such as pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-3-cyclopropoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the cyclopropoxy group but shares the bromine and chlorine substituents.

    5-Bromo-2-chloro-3-nitropyridine: Contains a nitro group instead of a cyclopropoxy group.

    5-Bromo-2-fluoropyridine: Substitutes fluorine for chlorine.

Uniqueness

5-Bromo-2-chloro-3-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired characteristics.

Eigenschaften

Molekularformel

C8H7BrClNO

Molekulargewicht

248.50 g/mol

IUPAC-Name

5-bromo-2-chloro-3-cyclopropyloxypyridine

InChI

InChI=1S/C8H7BrClNO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2

InChI-Schlüssel

BYTKSTOPNNNBJM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=CC(=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.